5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multi-step organic reactionsThe furan and pyrazole moieties are then attached through a series of coupling reactions under controlled conditions.
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while substitution of halogens can produce a variety of substituted benzamides.
Scientific Research Applications
5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-(dibenzo[b,d]furan-2-yl)benzamide
- 5-bromo-2-chloro-N-(4-(furan-3-yl)benzyl)benzamide
- 5-bromo-2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Uniqueness
Compared to similar compounds, 5-bromo-2-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O2/c1-21-14(15-3-2-6-23-15)8-11(20-21)9-19-16(22)12-7-10(17)4-5-13(12)18/h2-8H,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUKSYRGCHMVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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